N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyrimidine moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the 3,5-dichlorophenylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-(3,5-dichlorophenylamino)acetyl chloride. This intermediate is subsequently reacted with 7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets, while the sulfanylacetamide linkage can influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(3,5-dichlorophenyl)-2-[(1,2,4-triazol-5-yl)sulfanyl]acetamide
- N-(3,5-dichlorophenyl)-2-[(1,2,4-triazol-4-yl)sulfanyl]acetamide
Uniqueness
Compared to these similar compounds, N-(3,5-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide stands out due to the presence of the 7-methyl[1,2,4]triazolo[4,3-a]pyrimidine moiety. This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11Cl2N5OS |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8-2-13(21-7-17-20-14(21)18-8)23-6-12(22)19-11-4-9(15)3-10(16)5-11/h2-5,7H,6H2,1H3,(H,19,22) |
InChI Key |
ZZHQUJGJUHMCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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